(2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester

Catalog No.
S15985447
CAS No.
2198380-46-8
M.F
C18H18BrN5O2
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)...

CAS Number

2198380-46-8

Product Name

(2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester

IUPAC Name

benzyl (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C18H18BrN5O2/c19-15-14-16(20)21-8-10-24(14)17(22-15)13-7-4-9-23(13)18(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,20,21)/t13-/m1/s1

InChI Key

DLXYYJDQLZHBNU-CYBMUJFWSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br

The compound (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic molecule featuring multiple functional groups that contribute to its potential biological activity. The structure includes a pyrrolidine ring, an imidazo[1,5-a]pyrazine moiety, and a phenylmethyl ester group. This unique combination of structural elements suggests possible interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Typical for organic molecules, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or form amides with carboxylic acids.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions depending on the substituents present.

These reactions are fundamental in modifying the compound for enhanced biological activity or specificity.

The biological activity of this compound is predicted based on its structural features. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial: Potential against bacterial or fungal strains due to the presence of nitrogen-containing heterocycles.
  • Anticancer: Similar compounds have shown cytotoxic effects in various cancer cell lines.
  • Neuroprotective Effects: Some derivatives are studied for their ability to protect neuronal cells from damage.

The prediction of biological activity can be enhanced through computational methods like structure-activity relationship modeling and machine learning approaches that analyze existing data on similar compounds .

Synthesis of this compound may involve several steps:

  • Formation of the Imidazo[1,5-a]pyrazine Moiety: This could be achieved through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Ring Formation: Typically synthesized via the reaction of an amine with a suitable carbonyl compound.
  • Esterification: The final step would involve reacting the carboxylic acid with phenylmethyl alcohol under acidic conditions to yield the ester.

Each step requires careful selection of reagents and conditions to ensure high yield and purity of the final product.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research Tool: For studying biological pathways and mechanisms due to its complex structure.
  • Diagnostic Agents: If specific biological activities are confirmed, it could serve as a marker or agent in diagnostic applications.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with various proteins and enzymes.
  • Binding Affinity Studies: To determine the strength of interaction with target biomolecules.
  • In Vitro Assays: To evaluate the biological effects on cell lines or animal models.

These studies help elucidate the mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester. Notable examples include:

Compound NameStructural FeaturesBiological Activity
8-AminoquinolineAmino group, quinoline structureAntimicrobial, anticancer
PyrazolopyrimidinePyrazole ring, pyrimidine moietyAntiviral, anti-inflammatory
ImidazopyridineImidazole ring fused with pyridineAnticancer, neuroprotective

Uniqueness

The uniqueness of (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester lies in its specific combination of an imidazo[1,5-a]pyrazine core and a pyrrolidine ring, which may confer distinct pharmacological properties compared to other similar compounds. Its potential for diverse biological activities makes it a candidate for further research and development in drug discovery.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

415.06439 g/mol

Monoisotopic Mass

415.06439 g/mol

Heavy Atom Count

26

UNII

GKR45LE3AC

Dates

Last modified: 08-15-2024

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